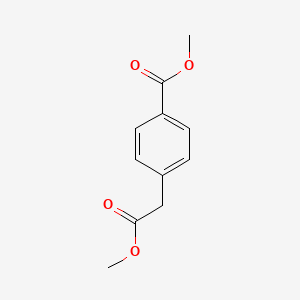

Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-methoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQYBHOZQQRJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441409 | |

| Record name | methyl 4-(2-methoxy-2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52787-14-1 | |

| Record name | methyl 4-(2-methoxy-2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS 52787-14-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety data for Methyl 4-(2-methoxy-2-oxoethyl)benzoate. All quantitative data has been summarized for clarity, and where available, experimental details are provided.

Core Properties and Data

This compound, also known as Dimethyl homoterephthalate, is a benzoate ester with the CAS number 52787-14-1. Its core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 52787-14-1 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Synonyms | Dimethyl homoterephthalate, 4-Methoxycarbonylmethyl-benzoic acid methyl ester |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 20 °C | [1] |

| Boiling Point | 298.0 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| XLogP3 | 2.1 | [2] |

| Complexity | 229 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

Synthesis

A plausible synthetic route, based on the synthesis of similar compounds such as dimethyl terephthalate, would involve the reaction of 4-(carboxymethyl)benzoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction would then be followed by a workup procedure to isolate and purify the final product.

Below is a logical workflow diagram for a potential synthesis and purification process.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound. While detailed experimental parameters for the acquisition of the following spectra are not consistently reported, the availability of NMR, MS, and IR data has been noted in various chemical databases. Researchers should acquire these spectra on their synthesized material and compare them with reference data from commercial suppliers or spectral databases for verification.

Table 3: Available Spectral Data

| Technique | Data Availability |

| ¹H NMR | Available from commercial suppliers |

| ¹³C NMR | Available from commercial suppliers |

| Mass Spectrometry (MS) | Available from commercial suppliers |

| Infrared Spectroscopy (IR) | Available from commercial suppliers |

Safety and Handling

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The available information indicates the following:

-

Stability: Stable under recommended storage conditions.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: No data available.[3]

-

Toxicological Data: No specific toxicological data is available for this product.[3] However, based on the GHS pictograms from some suppliers, it may cause skin and eye irritation.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3] Recommended storage is at room temperature in a dry, sealed container.[4]

Biological Activity and Drug Development Potential

As of the date of this guide, there is a notable lack of publicly available information regarding the biological activity, pharmacological properties, and potential applications in drug development for this compound. No studies detailing its interaction with specific biological targets or its effects in cellular or in vivo models have been identified in a comprehensive literature search.

Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold for screening in various biological assays to explore its potential therapeutic value. Its structural similarity to other biologically active benzoate derivatives may suggest potential avenues for investigation.

Conclusion

This compound is a readily characterizable organic compound with well-defined physicochemical properties. While a specific, detailed synthesis protocol is not widely published, its preparation via Fischer esterification is a logical and feasible approach. The significant gap in the understanding of its biological activity presents an opportunity for novel research and discovery in the fields of medicinal chemistry and drug development. Future studies are warranted to elucidate any potential pharmacological effects and therapeutic applications of this molecule.

References

- 1. allbiopharm.com [allbiopharm.com]

- 2. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

"Methyl 4-(2-methoxy-2-oxoethyl)benzoate" molecular weight and formula

This guide provides the core physicochemical properties of Methyl 4-(2-methoxy-2-oxoethyl)benzoate, a compound relevant to chemical synthesis and pharmaceutical research. The primary focus is on its molecular formula and weight, presented for a technical audience of researchers and drug development professionals.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. These values are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄[1][2][3] |

| Molecular Weight | 208.21 g/mol [2][4] |

| Alternate Name | 4-Methoxycarbonylmethyl-benzoic acid methyl ester[2] |

| CAS Number | 52787-14-1[2][3][4] |

Calculation Methodology

The molecular weight of a chemical compound is a derived property, not an experimental one in this context. It is determined by the following protocol:

-

Establish the Molecular Formula : The precise molecular formula is determined to be C₁₁H₁₂O₄, indicating it contains 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.[1][2][3]

-

Sum Atomic Weights : The molecular weight is calculated by summing the atomic weights of the constituent atoms. Using standard atomic weights (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u), the total molecular weight is computed.

This standard, non-experimental procedure provides the theoretical molecular weight of an isotopically normal sample of the compound.

Logical Data Relationship

The relationship between the compound's name, its elemental composition (formula), and its resulting mass (molecular weight) is a foundational concept in chemistry. This logical flow is depicted in the diagram below.

Caption: Logical flow from compound name to molecular formula and weight.

References

"Methyl 4-(2-methoxy-2-oxoethyl)benzoate" chemical structure and nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a diester derivative of benzoic acid with the chemical formula C₁₁H₁₂O₄.[1] Its structure features a methyl benzoate core with a methyl acetate group attached at the para position. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, nomenclature, and synthesis, tailored for a technical audience.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a central benzene ring substituted with two ester groups. One is a methyl carboxylate group directly attached to the ring, and the other is a methoxycarbonylmethyl group.

Systematic IUPAC Name: this compound

Common Synonyms:

-

4-Methoxycarbonylmethyl-benzoic acid methyl ester[1]

Chemical Structure Diagram:

References

Spectroscopic Data of Methyl 4-(2-methoxy-2-oxoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS No. 52787-14-1), a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of publicly accessible, complete experimental datasets, this guide combines reported experimental data with predicted spectral information to offer a thorough analytical profile.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₂O₄

-

Molecular Weight: 208.21 g/mol

-

Synonyms: 4-Methoxycarbonylmethyl-benzoic acid methyl ester

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Experimental)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.00 | d, J=8 Hz | 2H | Aromatic (ortho to -COOCH₃) |

| 7.35 | d, J=8.4 Hz | 2H | Aromatic (meta to -COOCH₃) |

| 3.91 | s | 3H | -COOCH₃ (ester on ring) |

| 3.70 | s | 3H | -COOCH₃ (ester on chain) |

| 3.68 | s | 2H | -CH₂- |

Data sourced from a synthetic protocol description.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | -C OOCH₃ (ester on chain) |

| ~166.5 | -C OOCH₃ (ester on ring) |

| ~139.0 | Aromatic (quaternary, C4) |

| ~130.0 | Aromatic (quaternary, C1) |

| ~129.5 | Aromatic CH (ortho to -COOCH₃) |

| ~128.5 | Aromatic CH (meta to -COOCH₃) |

| ~52.5 | -COOC H₃ (ester on ring) |

| ~52.0 | -COOC H₃ (ester on chain) |

| ~41.0 | -C H₂- |

Note: These are predicted values based on the analysis of structurally similar compounds and may vary from experimental results.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1735 | Strong | C=O stretch (aliphatic ester) |

| ~1720 | Strong | C=O stretch (aromatic ester, conjugated) |

| ~1610, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (ester, asymmetric) |

| ~1120 | Strong | C-O stretch (ester, symmetric) |

Note: Predicted values based on typical absorption ranges for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 209 | [M+H]⁺ (Protonated molecule, experimental value from GCMS analysis)[1] |

| 208 | [M]⁺ (Molecular ion, predicted) |

| 177 | [M - OCH₃]⁺ (Loss of a methoxy radical, predicted) |

| 149 | [M - COOCH₃]⁺ (Loss of a carbomethoxy radical, predicted) |

| 133 | [M - CH₂COOCH₃]⁺ (Loss of the methoxycarbonylmethyl radical, predicted) |

| 105 | [C₆H₄CO]⁺ (Benzoyl cation fragment, predicted) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay (D1): 1-5 seconds

-

Spectral width: Appropriate for the chemical shift range of organic molecules (~16 ppm).

-

Temperature: 298 K.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (D1): 2 seconds.

-

Spectral width: ~220 ppm.

-

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or acetone.

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty sample compartment before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Data Acquisition (GC-MS Example):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

-

MS Detector: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of data interpretation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such spectra, and a structural representation to aid in spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.00 | Doublet (d) | 2H | ~8.0 | Ar-H (ortho to -COOCH₃) |

| ~7.35 | Doublet (d) | 2H | ~8.0 | Ar-H (ortho to -CH₂COOCH₃) |

| ~3.91 | Singlet (s) | 3H | - | -COOCH₃ (aromatic) |

| ~3.70 | Singlet (s) | 2H | - | -CH₂- |

| ~3.68 | Singlet (s) | 3H | - | -COOCH₃ (aliphatic) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.5 | -CH₂C OOCH₃ |

| ~166.5 | Ar-C OOCH₃ |

| ~139.0 | Ar-C (quaternary, attached to -CH₂) |

| ~130.0 | Ar-C (quaternary, attached to -COOCH₃) |

| ~129.5 | Ar-CH (ortho to -COOCH₃) |

| ~128.5 | Ar-CH (ortho to -CH₂COOCH₃) |

| ~52.5 | Ar-COOC H₃ |

| ~52.0 | -CH₂COOC H₃ |

| ~41.0 | -C H₂- |

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used as internal references.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

-

Number of Scans: 8-16

-

Relaxation Delay: 1.0 - 2.0 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 220 ppm

-

Temperature: 298 K

Structural Representation and NMR Signal Correlation

The following diagram illustrates the chemical structure of this compound and the logical relationship between the different proton and carbon environments and their expected NMR signals.

Caption: Structure of this compound and its ¹H NMR signal correlation.

An In-depth Technical Guide to the Physical Properties of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Methyl 4-(2-methoxy-2-oxoethyl)benzoate, a compound of interest in organic synthesis and medicinal chemistry. This document outlines its melting and boiling points and provides detailed, standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are critical for its identification, purification, and handling in a laboratory setting. The melting and boiling points are fundamental parameters that provide insights into the purity and physical state of a substance under various temperature conditions.

Data Presentation

The known physical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various experimental and industrial applications.

| Physical Property | Value | Conditions |

| Melting Point | 20 °C | Not specified |

| Boiling Point | 298.0 ± 23.0 °C | 760 mmHg |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a widely used technique for accurate melting point determination.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of the sample is obtained.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to ensure its bulb is level with the sample.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol outlines the micro boiling point determination method using a fusion tube and a capillary tube.

Apparatus:

-

Fusion tube (small test tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Rubber band or wire to attach the fusion tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed into the fusion tube. A capillary tube, with its sealed end uppermost, is then placed inside the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then clamped and immersed in a heating bath (Thiele tube) or inserted into an aluminum block.

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded. This is the boiling point of the liquid. At this temperature, the vapor pressure of the liquid equals the external atmospheric pressure.

-

Reporting: The determined temperature is recorded as the boiling point. It is also crucial to note the atmospheric pressure at which the measurement was taken, as boiling point is pressure-dependent.

Workflow Visualization

The logical flow for the determination of the physical properties of a chemical compound is depicted in the following diagram. This workflow outlines the key stages from sample acquisition to data analysis and reporting.

Caption: Workflow for the determination of physical properties.

Solubility Profile of Methyl 4-(2-methoxy-2-oxoethyl)benzoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from the structurally analogous compound, Dimethyl terephthalate (DMT), to provide a predictive solubility profile. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound in various organic solvents, which can be applied to this compound. This information is critical for researchers and professionals engaged in drug development, chemical synthesis, and formulation science, where solubility is a pivotal parameter.

Introduction to this compound

This compound is a diester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Its chemical structure features a central benzene ring substituted with a methyl benzoate group and a methyl acetate group at the para position. Understanding its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation.

Predicted Solubility Profile based on Dimethyl terephthalate (DMT)

A study on the solubility of DMT in various pure solvents at different temperatures provides valuable insight. The solubility of DMT was found to increase with temperature in all tested solvents. The general order of solubility for DMT in different solvent classes was determined to be: chloroform > esters and ketones > acetonitrile > alcohols.[1]

Table 1: Solubility of Dimethyl terephthalate (DMT) in Common Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (mol fraction x 10³) |

| Alcohols | Methanol | 25 | 1.85 |

| 45 | 4.62 | ||

| Ethanol | 25 | 1.31 | |

| 45 | 3.28 | ||

| n-Propanol | 25 | 1.05 | |

| 45 | 2.75 | ||

| Isopropanol | 25 | 0.88 | |

| 45 | 2.39 | ||

| Esters | Ethyl Acetate | 25 | 11.21 |

| 45 | 24.55 | ||

| n-Propyl Acetate | 25 | 9.87 | |

| 45 | 22.18 | ||

| n-Butyl Acetate | 25 | 8.95 | |

| 45 | 20.33 | ||

| Ketones | Acetone | 25 | 12.35 |

| 45 | 28.91 | ||

| Methyl Ethyl Ketone | 25 | 10.89 | |

| 45 | 25.78 | ||

| Halogenated | Chloroform | 25 | 101.50 |

| Hydrocarbons | 45 | 198.60 | |

| Nitriles | Acetonitrile | 25 | 4.88 |

| 45 | 11.25 |

Data extracted from a study on the solubility of Dimethyl terephthalate.

Based on this data, it is anticipated that this compound will exhibit good solubility in chlorinated solvents like chloroform and moderate solubility in ketones and esters such as acetone and ethyl acetate. Its solubility is expected to be lower in alcohols and very low in water.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Jacketed glass vessel or sealed test tubes

-

Magnetic stirrer and stir bars

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed vials

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a jacketed glass vessel or a sealed test tube.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally (typically several hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a predetermined amount of time.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total mass of the vial containing the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has evaporated, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g solvent, g/L, or mole fraction.

-

Diagram of Experimental Workflow

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Methyl 4-(2-methoxy-2-oxoethyl)benzoate, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , is also known by synonyms such as 4-Methoxycarbonylmethyl-benzoic acid methyl ester.[1][2] The available physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52787-14-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][7][8] |

| Molecular Weight | 208.21 g/mol | [1][4][8] |

| Melting Point | 20 °C | [2][3] |

| Boiling Point | 298.0 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. One supplier suggests it is a hazardous substance, while another indicates it is not. Given this discrepancy, it is prudent to handle the compound with care, assuming the more stringent hazard classification to be accurate until more definitive data is available.

GHS Hazard Classification (Precautionary)

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Source: Crysdot LLC

It is important to note that another supplier, TCI Chemicals, classifies this compound as not a hazardous substance or mixture. Due to this conflicting information, users should exercise caution and handle the substance as potentially hazardous.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if a significant splash risk exists, additional protective clothing.

-

Respiratory Protection: In case of inadequate ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.[10]

-

Keep away from heat, sparks, and open flames.[10]

-

Do not eat, drink, or smoke in the laboratory.[11]

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[12]

-

Keep in a cool place.[9]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |

Experimental Protocol: A Generalized Safe Handling Workflow

As no specific experimental protocols for this compound were found, this section provides a generalized workflow for its safe handling in a research laboratory setting. This workflow is based on standard best practices for handling potentially hazardous chemical compounds.

Safe handling workflow for research chemicals.

Spill and Leak Procedures

In the event of a spill or leak, the following procedures should be followed:

-

Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Collect waste in a properly labeled, sealed container.

-

Dispose of the waste through a licensed and approved waste disposal facility in accordance with all local, state, and federal regulations.[12]

Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date SDS for the specific product you are using.

References

- 1. scbt.com [scbt.com]

- 2. 4-METHOXYCARBONYLMETHYL-BENZOIC ACID METHYL ESTER | 52787-14-1 [chemicalbook.com]

- 3. This compound | CAS#:52787-14-1 | Chemsrc [chemsrc.com]

- 4. 52787-14-1|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 52787-14-1 | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 52787-14-1: this compound [cymitquimica.com]

- 7. appchemical.com [appchemical.com]

- 8. aablocks.com [aablocks.com]

- 9. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Reactivity Profile of Methyl 4-(2-methoxy-2-oxoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a diester molecule featuring both a benzoate and a phenylacetate moiety. This unique structure imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. This technical guide provides an in-depth analysis of its chemical behavior, focusing on key reactions such as hydrolysis, transesterification, reduction, and aromatic ring substitutions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction

This compound, with the chemical formula C₁₁H₁₂O₄, possesses two distinct ester functional groups attached to a central benzene ring. The methyl benzoate group is directly conjugated with the aromatic system, while the methyl phenylacetate group is separated by a methylene bridge. This structural arrangement influences the reactivity of each functional group and the aromatic ring itself, allowing for selective transformations under controlled conditions. Understanding this reactivity is crucial for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Chemical Properties and Synthesis

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52787-14-1 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | White powder |

| Purity | 99% |

Note: Data sourced from commercially available information.

Reactivity at the Ester Functional Groups

The presence of two distinct ester groups allows for differential reactivity based on their electronic and steric environments. The methyl benzoate ester is directly influenced by the electron-withdrawing nature of the benzene ring, while the methyl phenylacetate ester's reactivity is more akin to that of a typical aliphatic ester.

Hydrolysis

Hydrolysis of the ester groups can be achieved under basic or acidic conditions to yield the corresponding carboxylic acids. The phenylacetate ester is generally more susceptible to hydrolysis than the benzoate ester due to the latter's conjugation with the aromatic ring, which stabilizes the ester group.

3.1.1. Selective Hydrolysis of the Phenylacetate Ester

A known experimental protocol allows for the selective hydrolysis of the methyl phenylacetate moiety.

Experimental Protocol: Selective Hydrolysis

-

Reactants: this compound (100 mg, 0.48 mmol), methanol (1.5 mL), water (1.5 mL), and anhydrous potassium carbonate (116 mg, 0.72 mmol).[1]

-

Procedure: The reactants are combined in a 10 mL single-neck flask and stirred at room temperature for 1.5 hours.[1]

-

Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under vacuum. The residue is redissolved in ethyl acetate and purified by preparative thin-layer chromatography to yield 2-(4-(methoxycarbonyl)phenyl)acetic acid.[1]

Quantitative Data:

While the specific yield for this reaction is not reported in the available literature, the protocol provides a solid foundation for further optimization.

Reaction Workflow: Selective Hydrolysis

Caption: Workflow for the selective hydrolysis of the phenylacetate ester.

Transesterification

Transesterification offers a method to convert the methyl esters to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving the reaction to completion often requires using the alcohol reactant as the solvent or removing the methanol byproduct. Natural phosphates have been shown to be effective catalysts for the transesterification of methylbenzoate with various alcohols. The nature of the alcohol and the reaction temperature are critical factors in this process.

Reactivity of the Aromatic Ring

The benzene ring in this compound is substituted with two electron-withdrawing groups: the methoxycarbonyl group and the methoxycarbonylmethyl group.

Electrophilic Aromatic Substitution

Both the ester and the alkyl ester groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS) reactions. This is due to the electron-withdrawing nature of the carbonyl groups, which reduces the electron density of the aromatic ring, making it less nucleophilic. Consequently, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will require harsher conditions compared to benzene and will predominantly yield substitution at the positions meta to the existing substituents.

Logical Relationship: Directing Effects in EAS

Caption: Influence of substituents on electrophilic aromatic substitution.

Reduction of the Ester Groups

The ester functionalities can be reduced to alcohols using strong reducing agents.

Reduction to Alcohols

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both ester groups to their corresponding primary alcohols. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. This reaction would yield 4-(hydroxymethyl)phenylethanol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

Reaction Pathway: Reduction with LiAlH₄

Caption: Reduction of both ester groups to primary alcohols.

Potential Biological Activity

While no specific biological activity has been reported for this compound, related phenylacetate and terephthalate derivatives have been investigated for their therapeutic potential. Phenylacetate itself has been studied for its cytostatic and differentiation-inducing effects on tumor cells. Derivatives of terephthalic acid have been explored in medicinal chemistry for a variety of applications. The unique combination of these two pharmacophores in a single molecule suggests that it could be a valuable scaffold for the development of new therapeutic agents.

Conclusion

This compound exhibits a versatile reactivity profile characterized by the differential reactivity of its two ester groups and the deactivated nature of its aromatic ring. This allows for selective chemical transformations, making it a useful building block in organic synthesis. This guide provides a foundational understanding of its reactivity, which can be leveraged for the design and synthesis of novel compounds with potential applications in research and drug development. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactions and to explore its potential biological activities.

References

The Versatile Building Block: A Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(2-methoxy-2-oxoethyl)benzoate, a diester derivative of p-phenylenediacetic acid, is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing two distinct ester moieties, allows for selective manipulation and elaboration, making it a key intermediate in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 52787-14-1 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | White Crystalline Solid | [2] |

| Alternate Name | 4-Methoxycarbonylmethyl-benzoic acid methyl ester | [1] |

Synthesis of this compound

The primary route to this compound involves the esterification of 4-carboxyphenylacetic acid. This dicarboxylic acid can be synthesized from various starting materials, with subsequent esterification yielding the target molecule.

Synthesis of 4-Carboxyphenylacetic Acid

A common precursor to the target molecule is 4-carboxyphenylacetic acid.[3] This intermediate can be prepared through several synthetic routes.

Fischer-Speier Esterification of 4-Carboxyphenylacetic Acid

The di-esterification of 4-carboxyphenylacetic acid with methanol in the presence of an acid catalyst is a direct and efficient method for the synthesis of this compound.[4][5][6][7]

Caption: Fischer-Speier esterification of 4-carboxyphenylacetic acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Carboxyphenylacetic acid (1.0 eq)

-

Methanol (large excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-carboxyphenylacetic acid and a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

| Parameter | Value |

| Reactants | 4-Carboxyphenylacetic acid, Methanol |

| Catalyst | Sulfuric Acid |

| Solvent | Methanol |

| Temperature | Reflux |

| Typical Yield | >90% |

Reactions of this compound as a Building Block

The two ester groups of this compound exhibit different reactivities, which can be exploited for selective transformations. The ester group on the acetic acid moiety is generally more susceptible to nucleophilic attack and enolate formation.

Selective Hydrolysis

Selective hydrolysis of one of the ester groups can be achieved under controlled conditions, providing access to mono-acid mono-ester intermediates, which are valuable for further derivatization.

Reduction

Reduction of one or both ester groups can be accomplished using various reducing agents to yield the corresponding diol or mono-alcohol intermediates.

Application in Pharmaceutical Synthesis

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals.

Potential Intermediate in the Synthesis of Loxapine

Loxapine is a typical antipsychotic drug used for the treatment of schizophrenia.[8] While a direct synthesis from this compound is not prominently documented, its structural features make it a plausible precursor for constructing the dibenzoxazepine core of loxapine. The synthesis of related dibenzoxazepines often involves the condensation of a substituted aminophenol with a suitably functionalized benzoic acid derivative.[9][10]

Caption: Conceptual synthetic relationship to the loxapine scaffold.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its straightforward synthesis and the differential reactivity of its ester groups make it an attractive starting material for the construction of a wide range of complex organic molecules. Its potential as a key intermediate in the synthesis of pharmaceuticals underscores its importance in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to facilitate its application in innovative synthetic endeavors.

References

- 1. CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid - Google Patents [patents.google.com]

- 2. Composition-Dependent Dielectric Properties of DMF-Water Mixtures by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate, also known by synonyms such as Dimethyl Homoterephthalate and 4-Methoxycarbonylmethyl-benzoic acid methyl ester, is a significant organic compound with the chemical formula C₁₁H₁₂O₄. Its structure features a benzene ring substituted with a methoxycarbonyl group and a methoxycarbonylmethyl group at the para positions. This diester serves as a crucial intermediate in various fields of organic synthesis, most notably in the preparation of pharmaceuticals and advanced polymers.

While a singular, seminal publication detailing the initial discovery and synthesis of this compound is not readily apparent in a survey of scientific literature, its preparation and utility have been established through various synthetic methodologies. The compound, identified by the CAS Number 52787-14-1, was in use in chemical research by at least the mid-1980s. Its development can be viewed within the broader historical context of research into terephthalic acid esters, which gained industrial prominence following World War II for the production of polyesters. As a homolog of dimethyl terephthalate, this compound offers a different spacing of the ester functionalities, enabling the synthesis of a unique range of molecules.

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 52787-14-1 | N/A |

| Molecular Formula | C₁₁H₁₂O₄ | N/A |

| Molecular Weight | 208.21 g/mol | N/A |

| Appearance | White to off-white crystalline solid or colorless liquid | [1] |

| Melting Point | 20 °C | [2] |

| Boiling Point | 298.0 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 145.4 ± 21.0 °C | [2] |

| Refractive Index | 1.511 | [2] |

| LogP | 1.94 | [2] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. The most prominent and high-yielding method involves the direct esterification of 4-(carboxymethyl)benzoic acid.

Primary Synthesis Route: Esterification of 4-(Carboxymethyl)benzoic Acid

This method is favored for its efficiency and high yield. The dicarboxylic acid is treated with methanol in the presence of a suitable catalyst, such as thionyl chloride, to afford the desired dimethyl ester.

Experimental Protocol:

A detailed protocol for this synthesis is as follows:

-

To a reaction flask, add 4-(carboxymethyl)benzoic acid (5 g, 27.78 mmol).

-

Add 75 ml of methanol to dissolve the starting material.

-

To the solution, add 0.5 ml of N,N-dimethylformamide and thionyl chloride (6 ml, 83.33 mmol).

-

The reaction mixture is then heated to 50°C and maintained for 4 hours.

-

Upon completion of the reaction, the majority of the excess thionyl chloride and methanol are removed by rotary evaporation.

-

The resulting residue is dissolved in 200 ml of ethyl acetate.

-

The organic solution is washed sequentially with a saturated sodium carbonate solution (3 x 50 ml) and saturated brine (3 x 50 ml).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation to yield the final product.

This procedure has been reported to produce this compound as a colorless, transparent liquid with a yield of up to 95.2%.[3]

Logical Workflow for the Primary Synthesis:

Alternative Synthesis Route

Another reported method for the synthesis of this compound involves the reaction of phenylacetic acid and methyl formate under acid catalysis. This process proceeds through a ketal reaction to form a ketone intermediate, which then undergoes an acid-catalyzed aldol condensation and subsequent ring methyl esterification to yield the final product.

Applications in Synthesis

This compound is a versatile building block in organic synthesis. Its primary application lies in its role as a key intermediate for more complex molecules, particularly in the pharmaceutical industry.

One notable application is in the synthesis of Pralatrexate, an antifolate drug used in the treatment of lymphoma. The structural framework provided by this compound is crucial for the elaboration of the final drug molecule.

Signaling Pathway of Pralatrexate (as an example of application):

While this compound itself is not directly involved in signaling pathways, its end-product, Pralatrexate, is. The following diagram illustrates the simplified mechanism of action of Pralatrexate.

Conclusion

This compound is a valuable and versatile diester with established synthetic routes and important applications, particularly in medicinal chemistry. While its precise historical discovery remains to be pinpointed to a single publication, its utility and methods of preparation are well-documented in contemporary chemical literature and patents. The high-yield synthesis from 4-(carboxymethyl)benzoic acid provides an efficient and reliable method for its production, enabling its continued use in the development of novel therapeutics and other advanced materials. This guide has provided a detailed overview of its synthesis, properties, and a key application to aid researchers and professionals in the field.

References

Potential Research Areas for Methyl 4-(2-methoxy-2-oxoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a small molecule with the chemical formula C11H12O4 and a molecular weight of 208.21 g/mol .[1] While the compound itself is commercially available and its basic chemical properties are known, a thorough exploration of its potential applications, particularly in the realm of drug discovery and materials science, remains largely untapped. This technical guide outlines potential research areas for this compound, providing a framework for investigation from synthesis and characterization to screening for biological activity and development of novel derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is the foundation for any further research.

| Property | Value | Reference |

| CAS Number | 52787-14-1 | [1][2] |

| Molecular Formula | C11H12O4 | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Density | 1.2±0.1 g/cm3 | [2] |

| Boiling Point | 298.0±23.0 °C at 760 mmHg | [2] |

| Melting Point | 20 °C | [2] |

Synthesis and Derivatization

The synthesis of this compound and its derivatives is a key area for exploration. The presence of two ester groups and an aromatic ring provides multiple sites for chemical modification.

Synthesis of the Core Moiety

While commercially available, establishing an efficient in-house synthesis protocol is crucial for producing the quantities needed for extensive research and for creating novel derivatives. A potential synthetic route could involve the esterification of 4-carboxyphenylacetic acid.

Experimental Protocol: Esterification of 4-carboxyphenylacetic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-carboxyphenylacetic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst like a zirconium-based catalyst, which can offer advantages in terms of recyclability.[3]

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, neutralize the acid catalyst, remove the excess methanol under reduced pressure, and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography.

Potential Derivatizations

The true potential of this compound may lie in its derivatives. The aromatic ring is a prime target for electrophilic substitution reactions to introduce various functional groups (e.g., nitro, amino, halogen), which can significantly alter the molecule's biological activity. The ester groups can also be hydrolyzed or converted to amides to explore different physicochemical properties and biological interactions.

Workflow for Derivatization and Screening

Caption: Workflow for the development of novel drug candidates.

Potential Research in Drug Discovery

Given that derivatives of methyl benzoate have shown a range of biological activities, this compound and its analogs are promising candidates for screening in various therapeutic areas.

Anticancer Activity

Some benzoate derivatives have demonstrated antitumor effects.[4] A potential research avenue is to screen this compound and its derivatives against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Potential Signaling Pathway to Investigate

Should cytotoxic effects be observed, further investigation into the underlying mechanism of action would be warranted. A hypothetical pathway to explore could be the induction of apoptosis.

Caption: Hypothetical apoptotic signaling pathway.

Antimicrobial Activity

Benzoic acid and its esters are known for their antimicrobial properties.[5] Therefore, screening this compound and its derivatives against a panel of pathogenic bacteria and fungi is a logical research direction.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

-

Serial Dilution: Perform serial dilutions of the test compounds in a 96-well plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Materials Science Applications

The rigid aromatic core and flexible ester side chains of this compound suggest potential applications in materials science, particularly in the development of polymers and liquid crystals. Research in this area would involve polymerization of functionalized derivatives or investigation of the mesogenic properties of the molecule and its analogs.

Conclusion

This compound represents a chemical scaffold with significant, yet underexplored, potential. A systematic investigation into its synthesis, derivatization, and biological and material properties could lead to the discovery of novel therapeutic agents or advanced materials. The research areas and experimental protocols outlined in this guide provide a solid foundation for initiating such an exploratory program.

References

Methodological & Application

Synthesis of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" from terephthalic acid monomethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate from terephthalic acid monomethyl ester. The synthetic route employed is the Arndt-Eistert homologation, a reliable method for the extension of a carboxylic acid by a single methylene group. This protocol outlines the three key steps: formation of the acid chloride, synthesis of the diazoketone intermediate, and the final Wolff rearrangement to yield the desired product. Safety precautions, reagent details, reaction conditions, purification methods, and expected yields are described.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. Its structure incorporates two ester functionalities with different reactivities, making it a versatile intermediate. The Arndt-Eistert synthesis provides a robust and well-established method for the one-carbon homologation of carboxylic acids.[1][2][3] This process involves the conversion of a carboxylic acid to an acyl chloride, which is then reacted with diazomethane to form a diazoketone.[4][5] Subsequent Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver, in the presence of an alcohol, yields the homologous ester.[6][7] This application note provides a comprehensive, step-by-step protocol for this transformation, tailored for researchers in organic and medicinal chemistry.

Reaction Scheme

The overall synthesis is a three-step process starting from terephthalic acid monomethyl ester:

-

Acid Chloride Formation: Terephthalic acid monomethyl ester is converted to its corresponding acid chloride, methyl 4-(chloroformyl)benzoate, using thionyl chloride.

-

Diazoketone Formation: The acid chloride reacts with diazomethane (or a safer alternative, trimethylsilyldiazomethane) to produce the intermediate, methyl 4-(2-diazoacetyl)benzoate.

-

Wolff Rearrangement: The diazoketone undergoes a silver(I) oxide-catalyzed Wolff rearrangement in the presence of methanol to afford the final product, this compound.

Experimental Protocols

3.1. Materials and Equipment

-

Terephthalic acid monomethyl ester (>98%)

-

Thionyl chloride (SOCl₂) (>99%)

-

Diazomethane solution in diethyl ether (handle with extreme caution) or Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexanes (safer alternative)

-

Silver(I) oxide (Ag₂O)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Hexanes and ethyl acetate for chromatography

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Safety Precautions:

-

Diazomethane is highly toxic and explosive. It should be handled in a well-ventilated fume hood with a blast shield. Use glassware with fire-polished joints and avoid ground glass joints. For a safer alternative, trimethylsilyldiazomethane is recommended.[8]

-

Thionyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

3.2. Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add terephthalic acid monomethyl ester (5.0 g, 27.75 mmol).

-

Add thionyl chloride (15 mL, 206 mmol, 7.4 eq.) to the flask.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2 hours. The solid should dissolve to form a clear solution.

-

After 2 hours, allow the reaction to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive SOCl₂, use a base trap (e.g., a flask containing aqueous NaOH).

-

The resulting crude methyl 4-(chloroformyl)benzoate (a pale yellow solid) is used in the next step without further purification.

3.3. Step 2: Synthesis of Methyl 4-(2-diazoacetyl)benzoate

Using Diazomethane:

-

Dissolve the crude methyl 4-(chloroformyl)benzoate from the previous step in anhydrous diethyl ether (50 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (approximately 2-3 equivalents) dropwise with gentle stirring. The addition should be continued until the yellow color of diazomethane persists and the evolution of nitrogen gas ceases. Two equivalents of diazomethane are required to react with the acid chloride and the HCl byproduct.[1][5]

-

Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

The resulting solution containing the crude diazoketone is used directly in the next step.

Using Trimethylsilyldiazomethane (Safer Alternative):

-

Dissolve the crude methyl 4-(chloroformyl)benzoate in anhydrous dichloromethane (50 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add a few drops of acetic acid to quench any excess reagent.

-

The solvent can be removed under reduced pressure to yield the crude diazoketone.

3.4. Step 3: Synthesis of this compound (Wolff Rearrangement)

-

To the solution of crude methyl 4-(2-diazoacetyl)benzoate, add anhydrous methanol (50 mL).

-

In a separate, darkened flask, prepare a suspension of silver(I) oxide (Ag₂O, 0.5 g, 2.16 mmol, ~0.08 eq.) in anhydrous methanol (10 mL).

-

Add the silver(I) oxide suspension to the diazoketone solution in portions with vigorous stirring at room temperature. The reaction is often exothermic, and gas evolution (N₂) will be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete. The reaction progress can be monitored by TLC (disappearance of the diazoketone spot).

-

Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver catalyst.

-

Wash the Celite® pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.5. Purification

-

Purify the crude product by flash column chromatography on silica gel.[9]

-

Prepare the column using a slurry of silica gel in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Expected Yield (%) |

| Terephthalic acid monomethyl ester | C₉H₈O₄ | 180.16 | 27.75 | 1.0 | 5.0 g | - |

| Thionyl chloride | SOCl₂ | 118.97 | 206 | 7.4 | 15 mL | - |

| Diazomethane (or TMS-diazomethane) | CH₂N₂ | 42.04 | ~55.5 | ~2.0 | Varies | - |

| Silver(I) oxide | Ag₂O | 231.74 | 2.16 | 0.08 | 0.5 g | - |

| Methanol | CH₄O | 32.04 | - | Solvent | 60 mL | - |

| This compound | C₁₁H₁₂O₄ | 208.21 | - | - | - | 50-80 [1] |

Table 2: Physicochemical Properties

| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Terephthalic acid monomethyl ester | White to off-white powder | 220-223 | - | Slightly soluble in water, soluble in methanol. |

| This compound | Colorless oil/solid | - | - | Soluble in common organic solvents. |

Visualization

Experimental Workflow

References

- 1. m.youtube.com [m.youtube.com]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

Detailed experimental protocol for "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" synthesis

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. The described method utilizes a malonic ester synthesis approach, a robust and well-established method for carbon-carbon bond formation. The protocol outlines the reaction of methyl 4-(bromomethyl)benzoate with dimethyl malonate in the presence of a non-nucleophilic base to yield the desired product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a diester derivative of benzoic acid with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] Its structure incorporates a valuable pharmacophore and offers multiple sites for further chemical modification, making it a useful intermediate in the synthesis of various target molecules.

The synthesis of this compound is achieved via the alkylation of dimethyl malonate with methyl 4-(bromomethyl)benzoate. This reaction falls under the category of malonic ester synthesis, which is a classical method for the formation of carboxylic acids and their derivatives.[2][3][4][5][6][7] The acidic α-hydrogen of dimethyl malonate is deprotonated by a base to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with the electrophilic benzylic bromide.[4][6]

This protocol provides a comprehensive, step-by-step guide for this synthesis, including reagent preparation, reaction execution, product isolation, and purification.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Supplier |

| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | 10.0 | 2.29 g | e.g., Sigma-Aldrich |

| Dimethyl malonate | C₅H₈O₄ | 132.11 | 12.0 | 1.58 g (1.33 mL) | e.g., Sigma-Aldrich |

| Sodium hydride (60% in mineral oil) | NaH | 24.00 | 12.0 | 0.48 g | e.g., Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL | e.g., Sigma-Aldrich |

| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | - | 20 mL | In-house prep. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 100 mL | e.g., Fisher Sci. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | e.g., Fisher Sci. |

| Hexanes (for chromatography) | - | - | - | As needed | e.g., Fisher Sci. |

| Ethyl acetate (for chromatography) | C₄H₈O₂ | 88.11 | - | As needed | e.g., Fisher Sci. |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen/Argon inlet

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure